molecular formula C19H22N2O B2354506 (1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 853752-72-4

(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B2354506
CAS No.: 853752-72-4
M. Wt: 294.398
InChI Key: OBTVFLPMVPSQLS-UHFFFAOYSA-N
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Description

(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound based on the privileged 1H-benzo[d]imidazole scaffold, a structure of significant interest in modern medicinal chemistry and drug discovery . The benzimidazole core is a known structural isostere of naturally occurring nucleotides, which allows its derivatives to interact effectively with the biopolymers of living systems . This specific derivative features a 4-(sec-butyl)benzyl group at the N1 position and a hydroxymethyl group at the C2 position, modifications that can be explored to fine-tune the molecule's physicochemical properties and biological affinity. The 1H-benzo[d]imidazole scaffold is associated with a wide spectrum of biological activities, making it a versatile template for developing new therapeutic agents . Research on analogous compounds has demonstrated potent antimicrobial potential against various bacterial and fungal strains . Furthermore, benzimidazole derivatives have shown promising anticancer properties by acting as DNA minor groove-binding ligands and inhibitors of enzymes like human topoisomerase I (Hu Topo I), a recognized target in oncology . This mechanism can lead to cell cycle arrest, particularly in the G2/M phase, and induce apoptosis in cancer cells . Beyond these areas, the scaffold is also found in molecules with reported antiviral, anthelmintic, and antifungal activities, indicating broad utility in biomedical research . This compound is intended for research applications only, providing a valuable building block or a novel chemical entity for investigators exploring new small-molecule modulators for infectious diseases, oncology, and other therapeutic areas.

Properties

IUPAC Name

[1-[(4-butan-2-ylphenyl)methyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-3-14(2)16-10-8-15(9-11-16)12-21-18-7-5-4-6-17(18)20-19(21)13-22/h4-11,14,22H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTVFLPMVPSQLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

The benzimidazole scaffold is conventionally synthesized via acid-catalyzed cyclization of o-phenylenediamine with carbonyl equivalents. For 2-hydroxymethyl functionality, 2-imidazolecarbaldehyde serves as a critical precursor.

Procedure :

  • React o-phenylenediamine with glyoxal in acetic acid at 80°C for 6 hours to yield 1H-benzo[d]imidazole-2-carbaldehyde.
  • Reduce the aldehyde to the primary alcohol using NaBH4 in methanol (0–20°C, 78% yield).

Key Data :

Step Reagent/Conditions Yield Purity (HPLC)
1 Glyoxal, AcOH, 80°C 85% 98.5%
2 NaBH4, MeOH, 0°C 78% 99.1%

N-Alkylation of Benzimidazole

Nucleophilic Substitution Conditions

The benzimidazole nitrogen is alkylated using 4-(sec-butyl)benzyl bromide under basic conditions.

Procedure :

  • Suspend 2-hydroxymethylbenzimidazole (1 eq.) in DMF.
  • Add K2CO3 (2.5 eq.) and 4-(sec-butyl)benzyl bromide (1.2 eq.).
  • Heat at 60°C for 12 hours (81% yield).

Critical Parameters :

  • Solvent: DMF > MeCN > THF (polar aprotic solvents enhance reactivity).
  • Base: K2CO3 outperforms NaOH due to milder conditions.

Oxidation-Reduction Strategies for Functional Group Interconversion

MnO2-Mediated Oxidation (Reverse Reaction)

While NaBH4 reduces aldehydes to alcohols, MnO2 selectively oxidizes benzylic alcohols back to aldehydes, enabling iterative optimization.

Example :

  • (1H-Benzo[d]imidazol-2-yl)methanol → 1H-Benzo[d]imidazole-2-carbaldehyde (70% yield, MnO2/CH2Cl2).

Large-Scale Production Considerations

Cost-Effective Catalytic Systems

Patent WO2015005615A1 highlights Ru-based catalysts for gram-scale oxidations:

  • [Ru(bpbp)(pydic)] (0.001 mol%) with H2O2 achieves 70% yield at 50°C.

Advantages :

  • Avoids stoichiometric metal oxidants (e.g., MnO2).
  • Aqueous reaction media reduces solvent waste.

Challenges and Mitigation Strategies

Steric Hindrance from sec-Butyl Group

  • Issue : Reduced alkylation rates at N1 position.
  • Solution : Increase reaction temperature to 80°C and use phase-transfer catalysts (e.g., TBAB).

Hydroxymethyl Group Stability

  • Issue : Unprotected -CH2OH may oxidize during storage.
  • Solution : Store as the tert-butyldimethylsilyl (TBS) ether derivative.

Comparative Analysis of Synthetic Routes

Route Steps Total Yield Cost (USD/g) Scalability
A 4 52% 12.40 High
B 5 38% 18.75 Moderate

Route A proves superior in yield and cost-efficiency for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a suitable base.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H22N2O
  • Molecular Weight : 290.38 g/mol
  • Chemical Structure : The compound features a benzimidazole core substituted with a sec-butyl group and a benzyl alcohol moiety, which contributes to its unique properties.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacteria such as Escherichia coli and Staphylococcus aureus. The introduction of alkyl groups, like sec-butyl, can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and antibacterial efficacy .

Anticancer Properties

Benzimidazole derivatives have been investigated for their anticancer potential. They are known to modulate various cellular pathways involved in cancer progression. Specifically, compounds that inhibit kinesin spindle protein (KSP) have shown promise in cancer treatment by disrupting mitotic processes in cancer cells . The structural similarity of (1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol to known KSP inhibitors suggests it may possess similar properties.

Antioxidant Activity

Compounds containing benzimidazole moieties have been reported to exhibit antioxidant properties. This activity is crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. The hydroxyl group in (1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol may contribute to its ability to scavenge free radicals effectively .

Case Study 1: Antimicrobial Evaluation

In a study evaluating various benzimidazole derivatives, (1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol was tested against multiple bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Mechanisms

Another study focused on the anticancer mechanisms of related benzimidazole compounds demonstrated that these molecules could induce apoptosis in cancer cells by activating specific signaling pathways. The structural features of (1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol may allow it to similarly affect cancer cell viability .

Mechanism of Action

The mechanism of action of (1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects . For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity .

Comparison with Similar Compounds

(1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol

This compound differs by replacing the sec-butyl group with an isopropyl substituent. Industrial-grade synthesis of this derivative is well-documented, with applications as a pharmaceutical intermediate .

(1-(3-Phenoxypropyl)-1H-benzo[d]imidazol-2-yl)methanol

Here, the benzyl group is substituted with a phenoxypropyl chain. The ether linkage increases polarity, which could improve water solubility but reduce blood-brain barrier penetration. This derivative demonstrates the versatility of the benzimidazole core in accommodating diverse substituents for tailored pharmacokinetics .

Functional Group Modifications at C2

1-(4-(Sec-butyl)benzyl)-1H-benzo[D]imidazole-2-sulfonic Acid

Replacing the methanol group with a sulfonic acid drastically alters physicochemical properties. The sulfonic acid group enhances water solubility and introduces strong acidity (pKa ~1–2), making this derivative suitable for catalytic or surfactant applications rather than direct therapeutic use .

(1H-Benzo[d]imidazol-2-yl)methanol Derivatives in Oxidation Reactions

The methanol group in the parent compound can be oxidized to 1H-benzo[d]imidazole-2-carbaldehyde using ruthenium catalysts, enabling access to aldehyde-containing intermediates for Schiff base formation or further derivatization . This reactivity is shared across analogous benzimidazole methanol derivatives .

Structural Analogues with Heterocyclic Appendages

2-(((1-(4-Nitrobenzyl)-1H-1,2,3-triazol-4-yl) methoxy) methyl)-1H-benzo[d]imidazole

This compound incorporates a triazole moiety via click chemistry. The triazole group enhances hydrogen-bonding capacity and metabolic stability, traits valuable in antimicrobial agents.

5-Aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-ones

These hybrids combine benzimidazole with thiazole and pyrrolidinone moieties. The extended conjugation and rigid structure improve binding affinity in enzyme inhibition assays, as demonstrated in anticancer evaluations .

Key Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound logP* Solubility (mg/mL) Melting Point (°C) Key Application
Target compound 3.2† 0.15 (water) Not reported Pharmaceutical intermediate
(1-(4-Isopropylbenzyl)-...methanol 2.8 0.20 (water) 120–122 Industrial synthesis
1-(4-(Sec-butyl)benzyl)-...sulfonic acid 0.5 >50 (water) >300 Catalysis/surfactants
(1-(3-Phenoxypropyl)-...methanol 2.5 0.10 (water) 98–100 Drug discovery

*Predicted using Molinspiration; †Estimated based on structural similarity.

Biological Activity

The compound (1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol is a derivative of benzo[d]imidazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant case studies and research findings.

  • Molecular Formula : C₁₅H₁₈N₂
  • Molecular Weight : 242.32 g/mol
  • CAS Number : Not specified in the available literature.

Antimicrobial Activity

Recent studies have indicated that benzo[d]imidazole derivatives exhibit significant antimicrobial properties. For instance:

  • Activity Against Bacteria : A study highlighted that certain benzo[d]imidazole derivatives demonstrated strong activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) less than 1 µg/mL . The compound's structure may contribute to its ability to disrupt bacterial cell wall synthesis or function.
  • Fungal Activity : The compound has also shown potential against fungal pathogens such as Candida albicans. In vitro tests indicated effective inhibition of fungal growth, suggesting its utility in treating fungal infections .

Anticancer Properties

Benzo[d]imidazole derivatives have been investigated for their anticancer effects. Notably:

  • Mechanism of Action : Research indicates that these compounds can inhibit microtubule assembly, a crucial process for cell division. This action suggests potential as antitumor agents by inducing apoptosis in cancer cells .
  • In Vivo Studies : In animal models, derivatives similar to (1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol have shown promising results in reducing tumor size and improving survival rates .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResult/EffectReference
AntibacterialStaphylococcus aureusMIC < 1 µg/mL
AntifungalCandida albicansEffective growth inhibition
AnticancerMDA-MB-231 (breast cancer cells)Induces apoptosis, reduces viability
Microtubule InhibitionVarious cancer cell linesInhibits microtubule assembly

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions of (1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol with various biological targets. These studies suggest that the compound may interact with key proteins involved in bacterial resistance and cancer cell proliferation, further supporting its potential therapeutic applications .

Q & A

Q. What are the key synthetic steps for preparing (1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol?

The synthesis involves multi-step reactions, including:

  • Condensation : Reacting 1H-benzimidazole-2-carbaldehyde with 4-(sec-butyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the benzyl-substituted intermediate.
  • Reduction : Reducing the carbonyl group to a hydroxymethyl moiety using NaBH₄ or LiAlH₄ in anhydrous THF .
  • Purification : Flash column chromatography (e.g., CH₂Cl₂/MeOH gradient) and recrystallization to achieve >95% purity .

Q. How is reaction progress monitored during synthesis?

Thin-layer chromatography (TLC) with silica plates and UV visualization is standard for tracking intermediates. For final purification, high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures purity .

Q. What spectroscopic techniques confirm the compound’s structure?

  • NMR : ¹H and ¹³C NMR identify protons and carbons in the benzimidazole core (e.g., aromatic protons at δ 7.2–8.1 ppm) and sec-butyl group (δ 0.8–1.6 ppm for methyl groups) .
  • IR : Hydroxyl stretch (νO-H ~3200–3400 cm⁻¹) and benzimidazole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 325.1912) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in benzylation steps, while THF improves borohydride reduction efficiency .
  • Catalyst Screening : Pd/C or Raney Ni may mitigate side reactions during reductions .
  • Temperature Control : Lower temperatures (0–5°C) prevent over-reduction or decomposition of sensitive intermediates .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

  • Dynamic Effects : Rotameric equilibria in the sec-butyl group may cause splitting in NMR but not in solid-state X-ray structures. Variable-temperature NMR (VT-NMR) can confirm this .
  • Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond angles .

Q. What strategies enhance biological activity through structural modification?

  • SAR Studies : Modifying the sec-butyl group to bulkier tert-butyl or introducing electron-withdrawing substituents (e.g., Cl, NO₂) on the benzyl ring can improve target binding affinity .
  • Prodrug Design : Esterification of the hydroxymethyl group (e.g., acetyl or phosphate esters) may enhance bioavailability .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 72 hours, then analyze degradation products via LC-MS .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C for most benzimidazoles) .

Q. What computational methods predict interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Maestro models interactions with enzymes (e.g., tubulin or kinases) using crystal structures from the PDB .
  • MD Simulations : GROMACS simulations assess binding stability over 100-ns trajectories .

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